molecular formula C17H15ClN4O2S B453849 2-(4-CHLOROPHENOXY)-2-METHYL-N-[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE

2-(4-CHLOROPHENOXY)-2-METHYL-N-[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE

Cat. No.: B453849
M. Wt: 374.8g/mol
InChI Key: UQCJUMXNXMMAMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-CHLOROPHENOXY)-2-METHYL-N-[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE is a complex organic compound that features a chlorophenoxy group, a pyridyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENOXY)-2-METHYL-N-[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with sodium 4-chlorophenoxide to form the chlorophenoxy group. The thiadiazole ring is then formed through a cyclization reaction involving appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENOXY)-2-METHYL-N-[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-CHLOROPHENOXY)-2-METHYL-N-[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENOXY)-2-METHYL-N-[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE involves its interaction with specific molecular targets. For instance, in its role as a fungicide, it disrupts the biosynthesis of ergosterol, a crucial component of fungal cell membranes . This disruption leads to increased membrane permeability and ultimately cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-CHLOROPHENOXY)-2-METHYL-N-[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its thiadiazole ring, in particular, distinguishes it from many other compounds and contributes to its diverse applications.

Properties

Molecular Formula

C17H15ClN4O2S

Molecular Weight

374.8g/mol

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C17H15ClN4O2S/c1-17(2,24-13-5-3-12(18)4-6-13)15(23)20-16-22-21-14(25-16)11-7-9-19-10-8-11/h3-10H,1-2H3,(H,20,22,23)

InChI Key

UQCJUMXNXMMAMC-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)NC1=NN=C(S1)C2=CC=NC=C2)OC3=CC=C(C=C3)Cl

Canonical SMILES

CC(C)(C(=O)NC1=NN=C(S1)C2=CC=NC=C2)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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